![molecular formula C13H21NO B6332493 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 60206-27-1](/img/structure/B6332493.png)
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one
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Overview
Description
The compound “8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Chemical Reactions Analysis
The synthesis of the 8-azabicyclo[3.2.1]octane scaffold involves various chemical reactions. One example is the asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system .Scientific Research Applications
Synthesis of Tropane Alkaloids
Tropane alkaloids: are a class of chemicals that have significant biological activities, including medicinal properties. The 8-azabicyclo[3.2.1]octane scaffold, which is central to the structure of “8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one,” is pivotal in the synthesis of these alkaloids . Researchers have been working on the enantioselective construction of this scaffold due to its potential in creating stereochemically complex tropane alkaloids, which are used in treating neurological and psychiatric diseases .
Drug Discovery
In the realm of drug discovery , the unique structure of the 8-azabicyclo[3.2.1]octane core is leveraged as a key synthetic intermediate. Its presence is noted in the total synthesis of several target molecules, particularly those with bioactive properties . The compound’s ability to serve as a building block for more complex structures makes it invaluable in the pharmaceutical industry.
Organic Synthesis Methodologies
The compound is also used in developing new synthetic methodologies . It serves as a model for studying reactions that can produce the bicyclic architecture found in many natural products and pharmaceuticals . This includes research into enantioselective synthesis, which is crucial for producing compounds with the desired biological activity.
Biomolecular Chemistry
In biomolecular chemistry , the 8-azabicyclo[3.2.1]octane scaffold is used to understand the relationship between molecular structure and biological function. It helps in the design of molecules that can interact with specific biological targets, leading to the development of new therapeutics .
Valorization of Biomass-Derived Compounds
The compound’s structure is explored in the valorization of biomass-derived compounds . Researchers are investigating how such structures, derived from renewable resources, can be transformed into valuable chemicals through photochemical transformations and other advanced synthetic techniques .
Development of Therapeutics
The compound has been tested as a potential therapeutic agent for various neurological and psychiatric diseases such as Parkinson’s, depression, schizophrenia, and panic disorder . Its structural similarity to natural tropane alkaloids makes it a candidate for the development of new drugs.
Stereoselective Synthesis Research
“Stereoselective synthesis” is a critical area of research where this compound plays a role. The ability to control the stereochemistry in the synthesis of complex molecules is essential for the production of many modern pharmaceuticals .
Chemical Education
Lastly, in the field of chemical education , the compound is used to teach advanced concepts in organic chemistry and drug design. It serves as an example of how complex organic structures are synthesized and how they can be applied in real-world scenarios .
Mechanism of Action
Target of Action
The primary target of 8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one is the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold is the central core of these alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
The mode of action of 8-Cyclohexyl-8-azabicyclo[32It’s known that the compound is part of the tropane alkaloids family, which are known for their diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 8-Cyclohexyl-8-azabicyclo[32Given its association with tropane alkaloids, it can be inferred that it may influence the pathways these alkaloids are known to affect .
Result of Action
The specific molecular and cellular effects of 8-Cyclohexyl-8-azabicyclo[32One compound exhibited good nematicidal activities against meloidogyne incognita , suggesting potential bioactivity of compounds with similar structures.
properties
IUPAC Name |
8-cyclohexyl-8-azabicyclo[3.2.1]octan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c15-13-8-11-6-7-12(9-13)14(11)10-4-2-1-3-5-10/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRWFADIJGNYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3CCC2CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cyclohexyl-8-azabicyclo[3.2.1]octan-3-one |
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